1-Iodo-3,5-bis(trifluoromethyl)benzene
Overview
Description
1-Iodo-3,5-bis(trifluoromethyl)benzene is a halogenated hydrocarbon.
Scientific Research Applications
Supramolecular Features in Crystal Structures
- The isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, related to 1-Iodo-3,5-bis(trifluoromethyl)benzene, exhibit unique supramolecular features, including (non-classical) hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts, as found in their crystal structures (Stein, Hoffmann, & Fröba, 2015).
Versatile Starting Material for Organometallic Synthesis
- The compound 1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to this compound, serves as a versatile starting material in organometallic synthesis, enabling a range of synthetically useful reactions (Porwisiak & Schlosser, 1996).
Photocatalytic Synthesis Applications
- [Bis(difluoroacetoxy)iodo]benzene, a compound related to this compound, is used in photocatalytic synthesis, transferring difluoroacetoxy and sulfoximidoyl groups to styrenes with high regioselectivity. This showcases its potential in photocatalytic applications (Wang et al., 2021).
Fluorination Reactions
- Research on the fluorination of 1,3-Bis-(trifluoromethyl)benzene, a close analogue, demonstrates the formation of lightly fluorinated products, providing insights into potential fluorination pathways for similar compounds (Parsons, 1972).
Preparation of Grignard Reagents
- An improved bromination method for 3,5-bis(trifluoromethyl)benzene has been developed, enabling the safe preparation of highly reactive Grignard reagents. This demonstrates the compound's utility in creating intermediates for complex synthesis (Leazer et al., 2003).
Oxidation and Baeyer-Villiger Reactions
- Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, related to this compound, shows catalytic activity in Baeyer-Villiger reactions with aqueous hydrogen peroxide, suggesting potential applications in selective oxidation processes (Brink et al., 2001).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Mechanism of Action
Target of Action
1-Iodo-3,5-bis(trifluoromethyl)benzene is a halogenated hydrocarbon It’s known that halogenated hydrocarbons generally interact with various biological molecules, altering their function and potentially leading to toxic effects .
Mode of Action
It’s known to be used in the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes . It may also be used to investigate the fragmentation reactions of (E)- and (Z)-2-methylbuten-1-yl(aryl)iodonium triflates .
Biochemical Pathways
Its use in the preparation of other compounds suggests that it may play a role in various chemical reactions and pathways .
Result of Action
As a halogenated hydrocarbon, it may have various effects depending on its specific interactions with biological molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and interactions with biological targets. It’s important to note that this compound should be handled with care, as it is classified as a combustible liquid and can cause skin and eye irritation .
Properties
IUPAC Name |
1-iodo-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPIZIZDKPFXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348146 | |
Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-73-4 | |
Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(trifluoromethyl)-5-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A1: The research suggests that the effectiveness of organoiodides in this specific reaction is linked to their ability to act as Lewis bases towards the (TMS)3SiNTf2 catalyst. [] Essentially, the organoiodide is thought to interact with the catalyst, forming a new complex that is more reactive and less sterically hindered, thereby promoting the third aldol addition.
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